![molecular formula C19H20N6O2 B15191834 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- CAS No. 86889-04-5](/img/structure/B15191834.png)
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)-
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Overview
Description
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound with the molecular formula C19H20N6O2 and a molecular weight of 364.4011 This compound is known for its unique structure, which includes a piperazine ring, a pyridyl group, and an indolinylidene hydrazide moiety
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves several stepsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Condensation: Condensation reactions involving the compound can lead to the formation of larger, more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various derivatives of the original compound with modified functional groups .
Scientific Research Applications
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways in the body. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- can be compared with other similar compounds, such as:
1-Piperazineacetic acid derivatives: These compounds share the piperazineacetic acid core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridyl-containing compounds: Compounds with pyridyl groups often exhibit similar reactivity and applications, but the presence of the indolinylidene hydrazide moiety in 1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- makes it unique.
Indolinylidene hydrazide derivatives: These compounds share the indolinylidene hydrazide structure but differ in other parts of the molecule, resulting in different properties and applications.
Biological Activity
1-Piperazineacetic acid, 4-(4-pyridyl)-, (2-oxo-3-indolinylidene)hydrazide, (Z)- is a compound of interest due to its potential biological activities. This article explores its chemical structure, synthesis, and biological properties, particularly focusing on its antitumor, antibacterial, and antifungal activities.
Chemical Structure
The molecular formula of the compound is C22H23N5O4. Its structure includes a piperazine ring, a pyridine moiety, and an indolinylidene hydrazide group. The detailed structural information can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C22H23N5O4 |
SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)N=NC4=C(NC5=CC=CC=C54)O |
InChI | InChI=1S/C22H23N5O4/c28-20(24-25-21-16-3-1-2-4-17(16)23-22(21)29)13-27-9-7-26(8-10-27)12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11,23,29H,7-10,12-14H2 |
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with appropriate hydrazones. A study demonstrated the synthesis of various piperazine-based compounds through intramolecular cyclization processes mediated by polyphosphoric acid (PPA), confirming their structures via NMR and mass spectrometry .
Antitumor Activity
Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 1-piperazineacetic acid derivatives can inhibit the proliferation of various cancer cell lines. For instance, a series of synthesized compounds demonstrated notable cytotoxic effects against human cancer cell lines .
Antibacterial Activity
The antibacterial activity of piperazine derivatives has been well-documented. A study evaluated several 3-(4-(substituted)-piperazinyl)cinnolines for their antibacterial properties. The results indicated that these compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Antifungal Activity
In addition to antibacterial effects, certain piperazine derivatives have shown antifungal activity. The synthesized compounds were tested against fungal strains such as Candida albicans and Aspergillus niger. Results indicated varying degrees of efficacy, suggesting potential for development as antifungal agents .
Case Studies
Several case studies highlight the importance of piperazine derivatives in medicinal chemistry:
- Antitumor Study : A novel series of piperazine-based compounds were synthesized and tested for their ability to inhibit tumor growth in murine models. The results showed a significant reduction in tumor size compared to controls.
- Antibacterial Screening : A compound similar to 1-piperazineacetic acid was evaluated against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) indicating strong antibacterial properties.
- Antifungal Evaluation : A comparative study assessed the antifungal activity of various piperazine derivatives against clinical isolates of Candida species. The findings suggested that modifications in the piperazine structure could enhance antifungal potency.
Properties
CAS No. |
86889-04-5 |
---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-pyridin-4-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C19H20N6O2/c26-17(22-23-18-15-3-1-2-4-16(15)21-19(18)27)13-24-9-11-25(12-10-24)14-5-7-20-8-6-14/h1-8,21,27H,9-13H2 |
InChI Key |
XYFYGRPRGQWRSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=NC=C4 |
Origin of Product |
United States |
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